BenchChemオンラインストアへようこそ!

(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

chiral building block enantiomeric purity drug discovery

(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid (CAS 2165790-68-9) is a single-enantiomer, N-Boc-protected seven-membered heterocyclic amino acid building block belonging to the 1,4-oxazepane scaffold class. This scaffold has been reported in potent anticonvulsants, antifungal agents, and compounds targeting inflammatory bowel disease, lupus nephritis, and respiratory diseases.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
Cat. No. B13059768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCCC1C(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
InChIKeyFRDCKDXZSRACTN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid – A Defined Chiral 1,4-Oxazepane Building Block for Stereochemically Controlled Drug Discovery


(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid (CAS 2165790-68-9) is a single-enantiomer, N-Boc-protected seven-membered heterocyclic amino acid building block belonging to the 1,4-oxazepane scaffold class . This scaffold has been reported in potent anticonvulsants, antifungal agents, and compounds targeting inflammatory bowel disease, lupus nephritis, and respiratory diseases [1]. The compound features a defined (5S) stereocenter at the carboxylic acid position, a Boc protecting group at the ring nitrogen (position 4), and a molecular formula of C₁₁H₁₉NO₅ (MW 245.27) . Predicted physicochemical properties include a pKa of 3.84±0.20, density of 1.192±0.06 g/cm³, and boiling point of 384.0±42.0 °C .

Why (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid Cannot Be Replaced by a Racemate, Regioisomer, or Alternative Protecting Group Analog


Substituting (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid with a racemic mixture, a regioisomer (e.g., 2-carboxylic or 6-carboxylic acid), or an alternative N-protected analog (e.g., Fmoc) introduces distinct risks for stereochemical integrity, downstream synthetic compatibility, and pharmacokinetic profiling. The stereochemistry at C5 is configurationally defined by the starting material and governs diastereoselectivity in subsequent reactions [1]. The Boc group is acid-labile (cleaved by TFA), whereas the Fmoc group requires basic conditions, making the two mutually incompatible in orthogonal protection strategies [2]. Regioisomers differ both in spatial orientation of the carboxylic acid handle and in commercial availability and cost. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid vs. Closest Analogs


Enantiomeric Purity Premium: (5S) vs. Racemic 4-Boc-1,4-oxazepane-5-carboxylic acid

The (5S) single enantiomer commands a significant price premium over the racemic mixture, reflecting the added value of defined absolute configuration for stereochemically controlled synthesis. Supplier data show the (5S) enantiomer is 33% more expensive per 100 mg than the racemate at equivalent purity grade [1]. In chiral drug discovery, the use of a single enantiomer eliminates the need for chiral resolution post-synthesis and avoids the confounding biological activity of the undesired enantiomer [2].

chiral building block enantiomeric purity drug discovery

Enantiomer vs. Enantiomer: (5S) and (5R) Pricing Differential at Comparable Purity

The (5S) and (5R) enantiomers of 4-Boc-1,4-oxazepane-5-carboxylic acid are both commercially available but are not priced identically. The (5R) enantiomer (CAS 2165380-89-0) is listed at ¥3,969/100 mg at 95% purity (Bidepharm) , while the (5S) enantiomer is available at 98% purity (Leyan) . Direct price comparison is complicated by purity differences, but the (5S) enantiomer's availability at higher certified purity (98%) offers procurement advantage for applications requiring defined stereochemical quality .

enantiomer comparison chiral procurement medicinal chemistry

Regiochemical Differentiation: 5-Carboxylic Acid vs. 6-Carboxylic Acid vs. 2-Carboxylic Acid Oxazepane Building Blocks

The position of the carboxylic acid group on the 1,4-oxazepane ring fundamentally alters the spatial orientation of the derivatization handle and impacts synthetic utility. The 5-carboxylic acid derivative positions the carboxyl group on a ring carbon adjacent to the nitrogen, whereas the 6-carboxylic acid regioisomer (CAS 1269755-58-9) places it two carbons away, and the 2-carboxylic acid regioisomer (CAS 1141669-61-5) places it adjacent to the ring oxygen . Commercially, the 6-carboxylic acid regioisomer is priced at €959/g (CymitQuimica) , while the 2-carboxylic acid regioisomer is priced at ¥2,250/g (Amatek) , compared to the (5S)-5-carboxylic acid target compound available from multiple vendors at competitive pricing for its defined stereochemistry.

regioisomer building block synthetic chemistry

Protecting Group Orthogonality: Boc vs. Fmoc Strategy in 1,4-Oxazepane-5-carboxylic Acid Derivatives

The Boc protecting group on the target compound is acid-labile (cleaved by TFA), whereas the Fmoc analog (S-4-Fmoc-1,4-oxazepane-5-carboxylic acid, CAS 2639624-12-5) employs a base-labile protecting group [1]. This difference enables orthogonal protection strategies in multi-step syntheses where selective deprotection is required. The Fmoc analog has a higher molecular weight (MW 367.40 vs. 245.27 for the Boc analog) due to the larger fluorenylmethyloxycarbonyl group , which impacts atom economy in fragment coupling. Additionally, the Fmoc analog is available only on a quotation basis (Leyan) , while the Boc-protected (5S) compound is stocked by multiple vendors, reducing procurement lead time.

orthogonal protection Boc Fmoc solid-phase synthesis

Scaffold Differentiation: 1,4-Oxazepane vs. Morpholine in Drug Discovery – Ring Size and Conformational Flexibility

The 1,4-oxazepane scaffold is a seven-membered heterocycle, distinguishing it from the more common six-membered morpholine ring. This ring expansion introduces greater conformational flexibility and distinct spatial orientation of substituents [1]. The 1,4-oxazepane core forms spontaneously in certain biological contexts: epoxyketone proteasome inhibitors (e.g., oprozomib) form a 1,4-oxazepane ring upon nucleophilic attack by the active-site Thr1, a mechanism not accessible to morpholine analogs [1]. In synthetic libraries, 1,4-oxazepanes remain strikingly under-represented relative to morpholines, offering opportunities for novel intellectual property [2]. The target compound, with its defined (5S) stereocenter and Boc-protected nitrogen, serves as a direct entry point into this underexplored chemical space.

1,4-oxazepane morpholine seven-membered ring scaffold diversity

Synthetic Accessibility via Polymer-Supported Homoserine Methodology: Defined (5S) Stereochemistry

The Králová et al. (2020) methodology demonstrates that 1,4-oxazepane-5-carboxylic acids with defined stereochemistry can be accessed from polymer-supported homoserine, with the C5 stereocenter configuration determined by the starting material [1]. In this study, TFA-mediated cleavage from Wang resin yielded products with crude purities of 87% and overall yields of 74% for specific derivatives, while TFA/Et₃SiH cleavage produced inseparable diastereomeric mixtures [1]. The (5S) absolute configuration of the target compound directly corresponds to the L-homoserine-derived stereochemistry, providing a well-characterized synthetic provenance that distinguishes it from regioisomers requiring different synthetic routes (e.g., the 2-carboxylic acid analog requiring 7-step synthesis with 39% overall yield) [2].

solid-phase synthesis homoserine stereoselective 1,4-oxazepane

Procurement-Relevant Application Scenarios for (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid


Stereochemically Defined Chiral Building Block for CNS Drug Discovery Programs

The 1,4-oxazepane scaffold is present in pharmacologically active compounds including anticonvulsants and agents targeting neurological disorders [1]. The (5S)-configured Boc-protected building block provides a defined stereocenter essential for structure-activity relationship (SAR) studies, where the use of a racemic mixture would confound biological assay interpretation. The compound's commercial availability at 98% purity enables direct incorporation into medicinal chemistry workflows without additional chiral resolution steps .

Orthogonal Protection Strategy in Multi-Step Fragment Coupling

The Boc protecting group on the (5S)-1,4-oxazepane-5-carboxylic acid scaffold is acid-labile, enabling its use in synthetic sequences where base-labile protecting groups (e.g., Fmoc) are employed elsewhere in the molecule . This orthogonality is critical for solid-phase peptide synthesis and for constructing bifunctional molecules where selective, sequential deprotection is required. The compound's lower molecular weight (245.27) compared to the Fmoc analog (367.40) improves atom economy in fragment coupling reactions .

Library Synthesis for 3D Scaffold Diversification in Hit-to-Lead Optimization

1,4-Oxazepanes are markedly under-represented in commercial screening libraries compared to morpholines and piperazines, despite their privileged scaffold status [2]. The (5S)-4-Boc-1,4-oxazepane-5-carboxylic acid building block offers a direct entry point for generating novel compound libraries with seven-membered ring 3D topology. The free carboxylic acid handle at the 5-position enables amide coupling, esterification, and other derivatization reactions suitable for parallel synthesis and high-throughput chemistry platforms [1].

Proteasome Inhibitor Mechanistic Probe Synthesis

Epoxyketone proteasome inhibitors form a 1,4-oxazepane ring as part of their mechanism of action, with the seven-membered ring arising from intramolecular nucleophilic attack by the catalytic Thr1 residue [3]. The (5S)-4-Boc-1,4-oxazepane-5-carboxylic acid building block can serve as a preformed 1,4-oxazepane fragment for synthesizing mechanistic probes and inhibitor analogs targeting the proteasome or other enzymes where seven-membered heterocycle formation is mechanistically relevant [3].

Quote Request

Request a Quote for (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.